Product packaging for Dimethyl-(2-phenoxyethyl)-(phenylmethyl)ammonium 3-hydroxy-2-naphthalenecarboxylic acid(Cat. No.:CAS No. 3818-50-6)

Dimethyl-(2-phenoxyethyl)-(phenylmethyl)ammonium 3-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B1260824
CAS No.: 3818-50-6
M. Wt: 444.5 g/mol
InChI Key: PMPQCPQAHTXCDK-UHFFFAOYSA-N
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Description

Historical Trajectory of Anthelmintic Research and Bephenium (B1220002) Hydroxynaphthoate's Role

The journey to control parasitic infections has been a long and arduous one, marked by key discoveries that paved the way for modern chemotherapy.

Descriptions of parasitic worms and their associated ailments can be found in ancient texts, indicating a long-standing awareness of these infections. nih.gov However, the scientific study of parasites and the development of targeted treatments began much later, gaining momentum with the rejection of spontaneous generation and the rise of the germ theory. nih.gov Early efforts in parasite control were often empirical, with traditional remedies and rudimentary public health measures forming the primary lines of defense.

The late 19th and early 20th centuries saw significant strides in understanding the life cycles of various parasites, a crucial step in devising effective control strategies. nih.gov In the United States, the establishment of the Zoological Division within the USDA's Bureau of Animal Industry in 1886 marked a formal commitment to studying animal parasites and their control, driven by the economic losses they inflicted on the livestock industry. usda.gov Early research focused on identifying parasites, understanding their transmission, and developing methods to mitigate their impact. usda.gov

Initial chemical treatments for parasitic infections included compounds that were often toxic to the host as well. wikipedia.org The development of diagnostic techniques, such as the Baermann method in 1917 for identifying nematode larvae and various flotation and sedimentation techniques for detecting parasite eggs in fecal matter, were critical advancements that enabled more accurate diagnosis and evaluation of treatment efficacy. scielo.brnih.gov These early endeavors laid the groundwork for the development of more specific and safer anthelmintic agents.

As the 20th century progressed, the focus of anthelmintic research increasingly shifted towards the needs of endemic regions, particularly in tropical and subtropical areas where parasitic infections were rampant and posed a significant public health burden. who.intbeilstein-journals.org The goal was to develop drugs that were not only effective but also suitable for mass drug administration programs. wikipedia.orgwho.int

Bephenium hydroxynaphthoate (B12740854), introduced into clinical medicine in 1958, emerged during this era as a notable advancement in the treatment of hookworm infections. vulcanchem.com Early clinical trials demonstrated its effectiveness, particularly against Ancylostoma duodenale. vulcanchem.comannualreviews.org Research conducted in regions like Ceylon (now Sri Lanka) and West Pakistan highlighted its potential in combating common intestinal helminths. vulcanchem.comnih.gov

The development of bephenium hydroxynaphthoate and other anthelmintics was often driven by the need for affordable and easily administrable treatments in resource-limited settings. tandfonline.com However, research also began to highlight the varying efficacy of these drugs against different parasite species. For instance, bephenium hydroxynaphthoate was found to be more effective against Ancylostoma duodenale than Necator americanus. vulcanchem.comwho.int This spurred further research into the species-specific action of anthelmintics and the need for a broader spectrum of drugs.

The rise of anthelmintic resistance in livestock parasites also became a growing concern, prompting a deeper investigation into the mechanisms of drug action and resistance. frontiersin.orgbiorxiv.org While resistance in human parasites was less documented at the time, the potential for its emergence underscored the importance of ongoing research and the development of new therapeutic agents. researchgate.netnih.gov

Contemporary Significance of Bephenium Hydroxynaphthoate in Antiparasitic Chemotherapy Research

In the contemporary landscape of antiparasitic chemotherapy, bephenium hydroxynaphthoate is largely considered a historical anthelmintic. vulcanchem.com The advent of newer, broad-spectrum drugs like albendazole (B1665689) and mebendazole (B1676124), which often offer a better efficacy profile and are easier to administer, has led to a decline in the use of bephenium hydroxynaphthoate. wikipedia.orgvulcanchem.com

Despite this, the study of bephenium hydroxynaphthoate continues to hold some relevance. Its mechanism of action, which involves acting as a cholinergic agonist and causing spastic paralysis in worms, provides a valuable point of comparison for understanding the function of other anthelmintics that target the neuromuscular system of parasites, such as pyrantel (B1679900) and levamisole (B84282). vulcanchem.compatsnap.com Research has shown that bephenium selectively acts on the acetylcholine (B1216132) receptors of parasites. vulcanchem.com

Furthermore, historical data from clinical trials involving bephenium hydroxynaphthoate can still inform current research. For example, comparative studies from the 1970s evaluating its efficacy against Necator americanus alongside other drugs like pyrantel pamoate and tetrachloroethylene (B127269) provide a historical baseline for drug performance. tandfonline.comnih.govnih.gov

While no longer a first-line treatment, the research legacy of bephenium hydroxynaphthoate serves as a reminder of the continuous evolution of antiparasitic chemotherapy and the importance of developing a diverse arsenal (B13267) of drugs to combat these persistent global health threats. nih.govpatsnap.com

Detailed Research Findings

Bephenium hydroxynaphthoate's primary mode of action is as a neuromuscular blocking agent. It functions as a cholinergic agonist, specifically targeting and activating B-type acetylcholine receptors in parasitic worms. vulcanchem.compatsnap.compatsnap.com This activation leads to a sustained depolarization of the parasite's muscle cells, resulting in an irreversible spastic paralysis. annualreviews.orgpatsnap.compatsnap.com Unable to maintain their position within the host's gastrointestinal tract, the paralyzed worms are expelled. patsnap.com

Clinical research has demonstrated its efficacy against several intestinal nematodes. It has shown high effectiveness against Ancylostoma duodenale and Ascaris lumbricoides. patsnap.comannualreviews.orgnih.gov Its efficacy against Necator americanus has been found to be comparatively lower. vulcanchem.comajtmh.orgcabidigitallibrary.org The compound has also been noted to have moderate activity against Trichostrongylus orientalis and Trichuris trichiura. nih.govajtmh.org

Below is a table summarizing the efficacy of Bephenium Hydroxynaphthoate against various parasites based on research findings:

Parasite SpeciesEfficacy of Bephenium Hydroxynaphthoate
Ancylostoma duodenaleHigh vulcanchem.comannualreviews.orgpatsnap.comannualreviews.org
Necator americanusModerate to Low vulcanchem.comwho.intajtmh.orgcabidigitallibrary.org
Ascaris lumbricoidesHigh patsnap.comannualreviews.orgajtmh.org
Trichuris trichiuraModerate ajtmh.org
Trichostrongylus orientalisModerate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30NO4+ B1260824 Dimethyl-(2-phenoxyethyl)-(phenylmethyl)ammonium 3-hydroxy-2-naphthalenecarboxylic acid CAS No. 3818-50-6

Properties

IUPAC Name

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPQCPQAHTXCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3818-50-6
Record name BEPHENIUM HYDROXYNAPTHOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Pharmacological Mechanisms of Action of Bephenium Hydroxynaphthoate

Neuromuscular Interference in Helminths

Bephenium (B1220002) hydroxynaphthoate's primary mode of action involves the disruption of neuromuscular function in parasitic worms, leading to their paralysis and eventual expulsion from the host. patsnap.com

Ligand Binding Dynamics to Acetylcholine (B1216132) Receptors in Parasitic Organisms

Bephenium hydroxynaphthoate (B12740854) acts as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine (ACh). patsnap.commedtigo.com It binds to acetylcholine receptors (AChRs) on the muscle cells of the parasites. patsnap.com Specifically, it shows a preference for a subtype of nicotinic acetylcholine receptors (nAChRs) found in nematodes. nih.gov Unlike the natural ligand ACh, bephenium is not broken down by the enzyme acetylcholinesterase, which leads to prolonged receptor activation. patsnap.com Research on Haemonchus contortus has shown that bephenium selectively activates a specific subtype of levamisole-sensitive acetylcholine receptor (L-AChR), designated Hco-L-AChR1. nih.gov This selective binding is a key aspect of its targeted action against certain parasitic species.

Induction of Spastic Paralysis in Helminth Musculature

The continuous binding of bephenium hydroxynaphthoate to nAChRs causes a sustained depolarization of the parasite's muscle cells. patsnap.comnih.gov This persistent state of excitation leads to muscle hypercontraction, resulting in a condition known as spastic paralysis. patsnap.compatsnap.comnih.gov In this paralyzed state, the worms are unable to maintain their position within the host's intestines, lose their ability to move and feed effectively, and are subsequently dislodged and expelled from the body through normal peristaltic action. patsnap.compatsnap.com

Classification as a Neuromuscular Blocking Agent in Parasite Systems

Due to its ability to interfere with neuromuscular transmission at the acetylcholine receptor site, bephenium hydroxynaphthoate is classified as a neuromuscular blocking agent in parasitic systems. patsnap.commedtigo.com Its action is characterized by inducing a depolarizing blockade, which leads to the spastic paralysis of the helminth. medtigo.com This mechanism is distinct from non-depolarizing blockers and is a hallmark of several anthelmintic drugs that target the cholinergic system of parasites. scribd.com

Receptor-Level Interactions and Signal Transduction Pathways

The efficacy of bephenium hydroxynaphthoate is rooted in its specific interactions at the receptor level and the subsequent disruption of signal transduction pathways within the parasite's neuromuscular system.

Selective Activation of Nicotinic Acetylcholine Receptors (nAChR) in Target Helminths

Nematode muscle nAChRs are categorized into different pharmacological classes, including those preferentially activated by levamisole (B84282) (L-type), nicotine (B1678760) (N-type), and bephenium (B-type). nih.govresearchgate.net Bephenium demonstrates selective activation of certain nAChR subtypes. nih.gov Studies on the free-living nematode Caenorhabditis elegans have confirmed that bephenium's paralytic effect is mediated through the levamisole-sensitive nAChR (L-AChR). conicet.gov.ar Further research on the parasitic nematode Haemonchus contortus has identified that bephenium selectively targets the Hco-L-AChR1 subtype, which is composed of specific protein subunits. nih.govselleck.co.jp This selectivity for parasite nAChRs over those of the mammalian host contributes to its therapeutic window. patsnap.com

Analysis of Sustained Depolarization in Parasite Muscle Cells

The binding of bephenium hydroxynaphthoate to nAChRs leads to the opening of these ion channels, causing an influx of positive ions and resulting in the depolarization of the muscle cell membrane. patsnap.commedtigo.com Because bephenium is not readily hydrolyzed by acetylcholinesterase, the nAChRs remain in a continuously activated state. patsnap.com This prolonged activation prevents the muscle cell from repolarizing, leading to a state of sustained depolarization. patsnap.comnih.gov This persistent depolarization is the direct cause of the spastic paralysis observed in the affected helminths. patsnap.com

Table of Research Findings on Bephenium Hydroxynaphthoate's Mechanism of Action

Research AreaFindingOrganism Studied
Receptor SpecificitySelectively activates the Hco-L-AChR1 subtype of nicotinic acetylcholine receptors.Haemonchus contortus
Molecular TargetThe levamisole-sensitive acetylcholine receptor (L-AChR) is the primary target.Caenorhabditis elegans
Physiological EffectInduces spastic paralysis through sustained muscle contraction.Parasitic nematodes
Cellular MechanismCauses prolonged and continuous activation of nAChRs, leading to sustained depolarization of muscle cells.Hookworms

Molecular Characterization of Specific Receptor Subtypes (e.g., Hco-L-AChR1 composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8 subunits)

Detailed molecular studies, particularly in the parasitic nematode Haemonchus contortus, have provided significant insight into the specific receptor subtypes targeted by bephenium. Research involving the functional reconstitution of H. contortus L-AChRs in Xenopus oocytes has demonstrated that bephenium selectively activates a specific subtype known as Hco-L-AChR1. nih.govselleckchem.com

This sensitive receptor, Hco-L-AChR1, is a heteropentameric ion channel composed of at least four distinct subunits: Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8. researchgate.netnih.govselleckchem.com The presence of the Hco-ACR-8 subunit is critical for bephenium's activity. nih.gov In contrast, a different receptor subtype, Hco-L-AChR2, which is composed of the Hco-UNC-29.1, Hco-UNC-38, and Hco-UNC-63 subunits but lacks Hco-ACR-8, is insensitive to bephenium. nih.gov This finding highlights the pivotal role of the Hco-ACR-8 subunit in forming the bephenium binding site on the receptor complex. nih.gov

Table 1: Molecular Composition and Bephenium Sensitivity of H. contortus Receptor Subtypes

Receptor SubtypeConstituent SubunitsSensitivity to BepheniumKey Finding
Hco-L-AChR1 Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, Hco-ACR-8Sensitive Selectively activated by bephenium in a dose-dependent manner. nih.govselleckchem.com
Hco-L-AChR2 Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63Insensitive The absence of the Hco-ACR-8 subunit results in insensitivity to bephenium. nih.gov

Non-Degradation by Acetylcholinesterase and its Implications for Receptor Activation

A key aspect of bephenium's potent action is its resistance to degradation by acetylcholinesterase, the enzyme responsible for breaking down the natural neurotransmitter acetylcholine to terminate nerve signals. patsnap.com Unlike acetylcholine, bephenium is not metabolized by this enzyme. patsnap.com

This non-degradation has significant implications for receptor activation. It results in a prolonged and continuous stimulation of the nAChRs on the parasite's muscle cells. patsnap.com The sustained presence of the agonist at the receptor site prevents the muscle cell membrane from repolarizing, locking the worm in a state of spastic paralysis and ensuring its eventual expulsion from the host. patsnap.compatsnap.com

Potential Disruption of Helminth Cellular Energetics and Homeostasis

Beyond its primary neurotoxic effects, research suggests that bephenium hydroxynaphthoate may also interfere with the parasite's energy metabolism and cellular homeostasis. patsnap.com The sustained muscle contraction and paralysis induced by the drug's action on nAChRs would inherently place a significant energy demand on the parasite, potentially depleting its energy reserves.

Research on Interference with Adenosine Triphosphate (ATP) Production Pathways in Helminths

The interference with nAChR function may also have downstream effects on the production of Adenosine Triphosphate (ATP), the primary energy currency of the cell. patsnap.com By disrupting the parasite's ability to maintain normal cellular functions, the drug indirectly interferes with the pathways responsible for generating ATP. patsnap.com This energy deficit further incapacitates the parasite. patsnap.com Literature reviews have noted that some anthelmintics have a documented effect on nematode metabolism, including diminished ATP synthesis. vdoc.pub Specifically for bephenium, the disruption of cellular homeostasis caused by its primary action on acetylcholine receptors is suggested to interfere with the parasite's capacity to produce the ATP necessary for survival. patsnap.com

Table 2: Summary of Pharmacological Effects

MechanismTargetEffectConsequence for Parasite
Neuromuscular Blockade Nicotinic Acetylcholine Receptors (nAChRs), specifically B-type/Hco-L-AChR1 researchgate.netnih.govCholinergic agonist causing persistent depolarization medtigo.comvulcanchem.comSpastic paralysis patsnap.com
Enzyme Resistance AcetylcholinesteraseNot degraded by the enzyme patsnap.comProlonged receptor activation patsnap.com
Metabolic Disruption Cellular Homeostasis & Energy PathwaysImpairment of normal function patsnap.comInterference with ATP production patsnap.com

Anthelmintic Efficacy and Spectrum in Experimental Parasite Models

Efficacy Against Major Nematode Species in In Vivo Models

In vivo studies have been crucial in defining the therapeutic potential of bephenium (B1220002) hydroxynaphthoate (B12740854) against common human and animal nematode parasites.

Research has consistently demonstrated that bephenium hydroxynaphthoate is effective against hookworms, though its activity varies significantly between the two major species infecting humans: Ancylostoma duodenale and Necator americanus. The compound is notably more effective against A. duodenale. who.intjsparasitol.org

In studies involving children, bephenium hydroxynaphthoate proved to be highly effective against A. duodenale but was less effective against N. americanus. ajtmh.org In Taiwan, treatment with the compound resulted in an egg reduction rate of 99% for A. duodenale compared to 65% for N. americanus. jsparasitol.org Consequently, 81% of A. duodenale infections were reported as "cured," while no cures were observed for N. americanus infections in the same study. jsparasitol.org Other trials have shown that bephenium hydroxynaphthoate can achieve a mean reduction in N. americanus fecal egg counts of 81%. cabidigitallibrary.org In comparative studies, it was found to be more effective than tetrachloroethylene (B127269) against N. americanus. ajtmh.org

Efficacy of Bephenium Hydroxynaphthoate Against Hookworm Species

Parasite SpeciesEfficacy MetricReported ResultSource Citation
Ancylostoma duodenaleCure Rate81% jsparasitol.org
Ancylostoma duodenaleEgg Reduction Rate99% jsparasitol.org
Necator americanusCure Rate0% jsparasitol.org
Necator americanusEgg Reduction Rate65% jsparasitol.org
Necator americanusMean Egg Reduction81% cabidigitallibrary.org

Efficacy of Bephenium Hydroxynaphthoate Against Ascaris lumbricoides

Efficacy MetricReported ResultSource Citation
Overall Egg Reduction>99% ajtmh.org
Infection Elimination Rate12 of 13 cases (92.3%) ajtmh.org
Satisfactory Result (Single Dose)66.3% cabidigitallibrary.org

The efficacy of bephenium hydroxynaphthoate against the whipworm, Trichuris trichiura, is considered moderate. ajtmh.org Studies have shown it to be less effective against T. trichiura compared to its activity against hookworms and Ascaris. ajtmh.org One study noted that substantial dosages could lead to a reduction in worm burden and some cures. ajtmh.org Another trial recorded a satisfactory result in 52% of 21 patients treated for Trichuris infections with a single dose. cabidigitallibrary.org

Efficacy of Bephenium Hydroxynaphthoate Against Trichuris trichiura

Efficacy MetricReported ResultSource Citation
General EfficacyModerately effective ajtmh.org
Satisfactory Result (Single Dose)52% cabidigitallibrary.org

Bephenium hydroxynaphthoate has been identified as an effective treatment for infections with Ternidens deminutus, the "false hookworm." Historical treatment data shows a cure rate of 87.5% with this compound. mdpi.com Due to its high efficacy and relatively low toxicity compared to other agents, it has been considered a drug of choice for treating human infections with T. deminutus. journals.co.za

Efficacy of Bephenium Hydroxynaphthoate Against Ternidens deminutus

Efficacy MetricReported ResultSource Citation
Cure Rate87.5% mdpi.com

Specificity and Activity Across Diverse Helminth Genera

The anthelmintic activity of bephenium hydroxynaphthoate extends to various gastrointestinal nematodes, particularly those of significance in veterinary medicine, showing a specific pattern of efficacy.

In ruminants such as sheep and cattle, bephenium hydroxynaphthoate has shown a specific efficacy profile. It is effective in the abomasum against Haemonchus, Ostertagia, and Trichostrongylus axei. journals.co.za However, its effectiveness against smaller stomach worms like Ostertagia and Trichostrongylus axei has been reported as lower than its activity against the larger stomach worm, Haemonchus. biologydiscussion.com In the small intestine, while highly active against genera like Nematodirus and Cooperia, it displays limited action on other trichostrongyles. journals.co.za One report also documented its use in treating a human infection that involved the expulsion of Trichostrongylus species. researchgate.net

Differential Efficacy of Bephenium Hydroxynaphthoate in Ruminant Nematodes

Parasite GenusLocationReported EfficacySource Citation
HaemonchusAbomasumGood / Effective journals.co.zabiologydiscussion.com
OstertagiaAbomasumEffective / Less Effective journals.co.zabiologydiscussion.com
Trichostrongylus axeiAbomasumEffective / Less Effective journals.co.zabiologydiscussion.com
Trichostrongylus spp.Small IntestineLittle action journals.co.za
CooperiaSmall IntestineVery highly active journals.co.za
NematodirusSmall IntestineVery highly active journals.co.za

Efficacy against Nematodirus and Cooperia in Small Intestine Models

Bephenium hydroxynaphthoate has demonstrated notable efficacy against specific nematodes residing in the small intestine, particularly species of Nematodirus and Cooperia. journals.co.za Research has shown that while its effectiveness can vary against different types of trichostrongyles, it is highly active against these two genera. journals.co.za This specificity is a key characteristic of the compound's anthelmintic profile.

In studies involving cattle, bephenium hydroxynaphthoate has been reported to be effective against Nematodirus helvetianus and Cooperia oncophora. annualreviews.org Further research in Nigerian Zebu cattle confirmed that the drug is highly effective against Cooperia species. wiley.com Similarly, trials in lambs have highlighted its activity against Nematodirus. core.ac.uk One of the interesting aspects of its action is the apparent species resistance observed in other trichostrongyles located in the small intestine, which are less affected by the compound. journals.co.za

The following table summarizes the observed efficacy of Bephenium hydroxynaphthoate against Nematodirus and Cooperia based on available research findings.

GenusSpeciesHost Animal(s)Efficacy LevelCitation(s)
Nematodirus Nematodirus spp.Sheep (Lambs)High Activity journals.co.zacore.ac.uk
N. helvetianusCattleEffective annualreviews.org
Cooperia Cooperia spp.Cattle (Zebu)Highly Effective journals.co.zawiley.com
C. oncophoraCattleEffective annualreviews.org

Activity Profile against Immature Stages of Nematodes

A significant feature of bephenium compounds, including bephenium hydroxynaphthoate, is their high degree of activity against the immature stages of nematodes. journals.co.za The removal of these larval forms is crucial for a thorough and lasting anthelmintic effect, as they are often as pathogenic as the adult worms. journals.co.za The ability to eliminate both mature and immature parasites ensures a more comprehensive control of the parasitic infection. journals.co.za Observations have been made that organophosphorus compounds, another class of anthelmintics, are also effective against the immature stages of many common cattle nematodes, highlighting the importance of this feature in anthelmintic research. journals.co.za

Application in Veterinary Parasitology Research

Bephenium hydroxynaphthoate has been a subject of interest in veterinary parasitology research, primarily for its use in controlling gastrointestinal nematode infections in livestock. Its application has been investigated in both sheep and cattle. journals.co.za

Research conducted on naturally infected yearling calves demonstrated that bephenium hydroxynaphthoate could bring about satisfactory reductions in both faecal egg counts and adult worm burdens. cabidigitallibrary.org A study on its use in Nigerian Zebu cattle investigated its efficacy against common gastrointestinal strongyles, finding it particularly effective against Cooperia species and Oesophagostomum radiatum. wiley.com The compound's specific spectrum of activity, being highly effective against Nematodirus and Cooperia in the small intestine, has made it a point of focus in studies aiming to understand and manage parasitic gastro-enteritis, which is often a complex disease involving multiple nematode species. journals.co.za

Advanced Synthetic Methodologies and Formulation Science for Research Applications

Chemical Synthesis Pathways for Bephenium (B1220002) Hydroxynaphthoate (B12740854) and Related Compounds

The synthesis of bephenium hydroxynaphthoate involves the preparation of its constituent ions, the bephenium cation and the hydroxynaphthoate anion, followed by their combination.

Precursor Chemistry and Intermediate Derivative Synthesis

The synthesis of the bephenium cation, benzyldimethyl(2-phenoxyethyl)ammonium, involves key precursors. One crucial intermediate is 2-Dimethylaminoethyl chloride hydrochloride, which serves as a source of the dimethylaminoethyl group. Another important precursor is benzylamine, a colorless, water-soluble liquid that provides the benzyl (B1604629) group. nucleos.comwikipedia.org The synthesis pathway can involve the reaction of benzyl chloride with ammonia (B1221849) to produce benzylamine, or the reduction of benzonitrile (B105546) and reductive amination of benzaldehyde. wikipedia.org The benzylammonium cation is a key moiety found in bephenium hydroxynaphthoate. nucleos.comwikipedia.org

The other component, 3-hydroxy-2-naphthoic acid, can be synthesized through various organic chemistry routes. The final step in the formation of bephenium hydroxynaphthoate is the salt formation between the bephenium cation and the 3-hydroxy-2-naphthoate anion. wikipedia.org

Table 1: Key Precursors and Intermediates in Bephenium Hydroxynaphthoate Synthesis

CompoundRoleChemical Formula
2-Dimethylaminoethyl chloride hydrochlorideSource of dimethylaminoethyl groupC4H10ClN·HCl
BenzylamineSource of benzyl groupC7H9N
Benzyl chloridePrecursor for benzylamineC7H7Cl
AmmoniaReactant with benzyl chlorideNH3
BenzonitrilePrecursor for benzylamineC7H5N
BenzaldehydePrecursor for benzylamineC7H6O
3-hydroxy-2-naphthoic acidAnionic component of the final saltC11H8O3

Methodologies for Custom Synthesis and Research-Scale Production

For research purposes, custom synthesis of bephenium hydroxynaphthoate and related compounds is often necessary to obtain specific quantities or labeled variants. lifechemicals.combiochem-technologies.commedchemexpress.com Custom synthesis services offer the production of a wide range of small-molecule compounds, including building blocks, intermediates, and reference compounds. lifechemicals.comenamine.de These services can develop novel synthetic routes or optimize existing ones to improve yield, reduce costs, and minimize environmental impact. lifechemicals.com

Research-scale production can be achieved through various business models, such as a fee-for-service (FFS) model for specific compounds or a full-time employment (FTE) model for more dynamic research projects requiring route validation. enamine.de These custom synthesis providers utilize modern analytical techniques like LCMS and NMR for quality control and purification. enamine.detarosdiscovery.com They can also handle the synthesis of complex molecules and offer scale-up capabilities from milligram to kilogram quantities. enamine.detarosdiscovery.com

Innovative Formulation Research for Experimental Studies

The poor water solubility of bephenium hydroxynaphthoate presents a significant challenge for its use in experimental studies, necessitating innovative formulation strategies. medchemexpress.comwho.intbiocrick.com

Development of Solvent Systems and Solubilization Enhancements for In Vitro and In Vivo Models

Bephenium hydroxynaphthoate is practically insoluble in water. who.int To overcome this, various solvent systems and solubilization techniques are explored for in vitro and in vivo research.

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with solubilities reported at 60 mg/mL and 88 mg/mL, although the use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. medchemexpress.comselleckchem.com It is also soluble in ethanol (B145695) to some extent. who.int For higher solubility, warming the solution at 37°C and using an ultrasonic bath can be beneficial. biocrick.com

For in vivo models, developing parenterally acceptable formulations is a key research area. orbit.com One approach involves a solvent system of 10% DMSO and 90% (20% SBE-β-CD in Saline), which can achieve a solubility of at least 3 mg/mL. medchemexpress.com The development of nanocrystalline solid dispersions is another strategy to enhance the solubility and dissolution of poorly water-soluble drugs like bephenium hydroxynaphthoate. google.com

Table 2: Solubility of Bephenium Hydroxynaphthoate in Various Solvents

SolventSolubilityNotes
WaterPractically insoluble / < 0.1 mg/mL medchemexpress.comwho.int-
EthanolSoluble in 50 parts who.int-
DMSO60 mg/mL medchemexpress.comRequires sonication; hygroscopic DMSO reduces solubility. medchemexpress.com
DMSO88 mg/mL selleckchem.comUse fresh DMSO. selleckchem.com
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL medchemexpress.comClear solution suitable for in vivo use. medchemexpress.com

Research into Advanced Delivery Systems for Experimental Applications

To enhance the therapeutic potential of compounds like bephenium hydroxynaphthoate, research into advanced drug delivery systems (DDS) is ongoing. These systems aim to improve solubility, stability, and bioavailability. amazonaws.comnih.gov

Nanotechnology-based systems such as nanoparticles, nanocapsules, and nanoemulsions are being explored. nih.govnih.gov These nanocarriers can increase storage stability, provide sustained drug release, and allow for targeted delivery. nih.gov Polymer-lipid hybrid nanoparticles and red blood cell membrane-camouflaged nanoparticles are examples of innovative DDS. nih.gov

Hydrogels and nanogels are also promising materials for advanced drug delivery due to their biocompatibility and ability to provide controlled release. mdpi.com For poorly water-soluble drugs, fast-dissolving drug delivery systems are being developed to improve dissolution and absorption. bepls.com Furthermore, advanced manufacturing techniques like 3D laser sintering are being investigated to create amorphous solid dispersions, which can enhance the solubility of crystalline drugs. google.com

Methodologies for Preparing Experimental Dosing Solutions for Research Models

The preparation of experimental dosing solutions of bephenium hydroxynaphthoate for research applications necessitates careful consideration of its solubility characteristics. As a compound, it is described as a yellow to greenish-yellow crystalline powder. who.int Its solubility is a critical factor in developing appropriate formulations for both in vitro and in vivo research models.

Bephenium hydroxynaphthoate is practically insoluble in water, ether, and benzene. who.int However, it demonstrates solubility in other solvents, which is crucial for its application in experimental settings. It is soluble in ethanol, specifically at a ratio of 1 part solute to 50 parts solvent. who.int For research purposes, Dimethyl sulfoxide (DMSO) is a commonly utilized solvent. medchemexpress.comtargetmol.comselleckchem.comantibodies-online.com The solubility in DMSO can vary, with sources reporting concentrations ranging from 25 mg/mL to 88 mg/mL. targetmol.comselleckchem.com It is important to note that the hygroscopic nature of DMSO can negatively impact the solubility of the compound, and the use of fresh, anhydrous DMSO is recommended for optimal dissolution. medchemexpress.comselleckchem.com To aid in the dissolution process, especially when precipitation or phase separation occurs, techniques such as sonication and gentle heating can be employed. medchemexpress.combiocrick.com

For in vivo studies, where direct administration to a biological system is required, specific formulations have been developed to ensure the bioavailability of bephenium hydroxynaphthoate. These often involve a multi-component solvent system to maintain the compound in solution.

Two notable protocols for preparing dosing solutions for animal models are detailed below. These formulations are designed to achieve a clear solution and maintain the stability of the compound for the duration of the experiment.

Protocol 1 involves a four-part solvent system. The components are added sequentially to ensure proper mixing and dissolution. This method can achieve a clear solution with a bephenium hydroxynaphthoate concentration of at least 3 mg/mL. medchemexpress.com

Protocol 2 utilizes a different approach, incorporating a cyclodextrin (B1172386) to enhance solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is known for its ability to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. This protocol also results in a clear solution with a concentration of at least 3 mg/mL. medchemexpress.com

The preparation of stock solutions is a common practice in a research setting, allowing for the convenient and accurate dilution to working concentrations for various experiments. These stock solutions are typically prepared at a higher concentration in a solvent like DMSO and can be stored for extended periods under appropriate conditions. medchemexpress.comantibodies-online.com For instance, stock solutions stored at -80°C can be viable for up to two years, while storage at -20°C is suitable for up to one year. medchemexpress.com It is advisable to aliquot the stock solution after preparation to prevent degradation from repeated freeze-thaw cycles. medchemexpress.comantibodies-online.com

Below are interactive data tables summarizing the solubility of bephenium hydroxynaphthoate and providing details on the preparation of experimental dosing solutions.

Table 1: Solubility of Bephenium Hydroxynaphthoate in Various Solvents

SolventSolubilityNotes
Water< 0.1 mg/mL (insoluble) medchemexpress.com
EtherPractically insoluble who.int
BenzenePractically insoluble who.int
Ethanol1 part in 50 parts who.int
Dimethyl sulfoxide (DMSO)25 mg/mL - 88 mg/mL targetmol.comselleckchem.comUse of fresh DMSO is recommended as its hygroscopic nature can reduce solubility. medchemexpress.comselleckchem.com Sonication may be needed. medchemexpress.comtargetmol.com

Table 2: Formulations for Experimental Dosing Solutions

ProtocolSolvent System ComponentsAchievable ConcentrationAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline medchemexpress.com≥ 3 mg/mL medchemexpress.comClear solution medchemexpress.com
210% DMSO, 90% (20% SBE-β-CD in Saline) medchemexpress.com≥ 3 mg/mL medchemexpress.comClear solution medchemexpress.com

Table 3: Preparation of Stock Solutions

Mass of Compound1 mM5 mM10 mM50 mM
1 mg 2.2546 mL0.4509 mL0.2255 mL0.0451 mL
5 mg 11.2732 mL2.2546 mL1.1273 mL0.2255 mL
10 mg 22.5464 mL4.5093 mL2.2546 mL0.4509 mL

This table provides the volume of solvent required to prepare stock solutions of varying molarities. selleckchem.combiocrick.com

Comparative Research and Methodological Approaches in Bephenium Hydroxynaphthoate Studies

Comparative Studies with Other Anthelmintic Compounds in Experimental Models

Comparative research has been fundamental in positioning bephenium (B1220002) hydroxynaphthoate (B12740854) within the broader armamentarium of anthelmintic drugs. These studies, often conducted in human or animal models, have provided valuable data on its relative effectiveness against various parasitic worms.

Comparisons with Tetrachloroethylene (B127269) in Parasite Models

Historically, tetrachloroethylene was a commonly used anthelmintic, making it a key comparator for bephenium hydroxynaphthoate. tandfonline.com Studies directly comparing the two have yielded significant insights into their respective efficacies, particularly against hookworm infections.

Research indicated that bephenium hydroxynaphthoate demonstrated a strong effect against Necator americanus and was found to be more effective than tetrachloroethylene. ajtmh.org One study highlighted that while single doses of bephenium hydroxynaphthoate were less effective than a single dose of tetrachloroethylene, multiple daily doses of bephenium hydroxynaphthoate achieved comparable results to a single dose of tetrachloroethylene in clearing hookworm ova. tandfonline.com Another comparative study also suggested that bephenium hydroxynaphthoate was more effective against hookworm infections. ajtmh.org

DrugParasiteKey FindingsCitation
Bephenium HydroxynaphthoateHookworm (Necator americanus)Multiple doses comparable to a single dose of Tetrachloroethylene. More effective than Tetrachloroethylene in some studies. tandfonline.comajtmh.org
TetrachloroethyleneHookworm (Necator americanus)A single dose was more effective than a single dose of Bephenium Hydroxynaphthoate. tandfonline.com

Comparative Efficacy and Mechanistic Studies with Pyrantel (B1679900) Pamoate

Pyrantel pamoate, another widely used anthelmintic, has been frequently compared with bephenium hydroxynaphthoate. These studies have often focused on efficacy against various intestinal nematodes and have sometimes explored their mechanisms of action.

In the treatment of hookworm (Necator americanus) infections, multiple doses of bephenium hydroxynaphthoate and pyrantel pamoate were found to be significantly more effective than single doses, achieving total ova clearance in a high percentage of patients. tandfonline.com Their efficacy with multiple doses was comparable to a single dose of tetrachloroethylene. tandfonline.com However, for Ascaris infections, pyrantel pamoate was found to be more effective than a combination regimen of bephenium hydroxynaphthoate and piperazine (B1678402) citrate. popline.orgnih.gov Conversely, the bephenium/piperazine combination was superior to pyrantel pamoate against hookworm. popline.orgnih.gov

Mechanistically, both bephenium and pyrantel are nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, causing spastic paralysis of the worms. patsnap.compatsnap.comnih.gov However, they exhibit selectivity for different nAChR subtypes. nih.gov Bephenium is most selective for the B-subtype, while pyrantel is most selective for the L-subtype. nih.gov This difference in receptor preference can lead to variations in efficacy against different parasite species and even between different life stages of the same parasite. nih.gov

Drug/CombinationParasiteComparative EfficacyCitation
Bephenium Hydroxynaphthoate (multiple doses)Hookworm (Necator americanus)Comparable to Pyrantel Pamoate (multiple doses) and a single dose of Tetrachloroethylene. tandfonline.com
Pyrantel PamoateAscarisMore effective than Bephenium/Piperazine combination. popline.orgnih.gov
Bephenium/Piperazine CombinationHookwormSuperior to Pyrantel Pamoate. popline.orgnih.gov

Research Comparisons with Thiabendazole (B1682256) and Mebendazole (B1676124)

Comparisons with benzimidazoles like thiabendazole and mebendazole have further clarified the therapeutic spectrum of bephenium hydroxynaphthoate.

In a study evaluating several anthelmintics against various intestinal helminths, bephenium hydroxynaphthoate showed a lower cure rate for Ascaris compared to pyrantel pamoate, levamisole (B84282), mebendazole, and thiabendazole. nih.govscite.ai However, for hookworm (Ancylostoma duodenale), bephenium hydroxynaphthoate achieved a high cure rate of 85%, which was less than levamisole (100%) and pyrantel pamoate (90%) but significantly higher than mebendazole (35%) and thiabendazole (51%). nih.govscite.ai Another study also compared the efficacy of mebendazole with pyrantel pamoate and bephenium hydroxynaphthoate against hookworm. nih.gov

Comparative Studies with Furfurol

Research has also been conducted to compare the efficacy of bephenium hydroxynaphthoate with furfurol, a less common anthelmintic. One study found that a single dose of furfurol had a similar anthelmintic effect against hookworm as a single dose of bephenium hydroxynaphthoate, with no statistically significant difference observed between the two drugs. parahostdis.org

Broader Anthelmintic Class Comparisons (e.g., Levamisole)

Broader comparisons have placed bephenium hydroxynaphthoate in the context of other anthelmintic classes, such as the imidazothiazoles, represented by levamisole.

As mentioned previously, in a comparative study, levamisole achieved a 100% cure rate for hookworm, surpassing bephenium hydroxynaphthoate's 85% cure rate. nih.govscite.ai Both drugs were part of a larger trial that also included pyrantel pamoate, mebendazole, and thiabendazole, providing a comprehensive overview of their relative efficacies against various helminths. nih.govscite.ai Mechanistically, like bephenium and pyrantel, levamisole is also a nicotinic agonist, primarily targeting the L-subtype of nAChRs. nih.gov

DrugParasiteCure RateCitation
LevamisoleHookworm (Ancylostoma duodenale)100% nih.govscite.ai
Pyrantel PamoateHookworm (Ancylostoma duodenale)90% nih.govscite.ai
Bephenium HydroxynaphthoateHookworm (Ancylostoma duodenale)85% nih.govscite.ai
ThiabendazoleHookworm (Ancylostoma duodenale)51% nih.govscite.ai
MebendazoleHookworm (Ancylostoma duodenale)35% nih.govscite.ai

In Vitro Pharmacological and Biochemical Characterization Methodologies

The in vitro characterization of bephenium hydroxynaphthoate has been crucial for elucidating its mechanism of action and pharmacological properties. These methodologies often involve preparing the compound for experimental use and employing various assays to study its effects on parasite physiology.

For in vitro studies, bephenium hydroxynaphthoate is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). medchemexpress.com The stability of these solutions is important, with storage at -20°C recommended for up to three months to maintain potency. adooq.com

Biochemical characterization has identified bephenium as an activator of the B-type acetylcholine receptor (AChR). medchemexpress.comselleckchem.com It selectively activates the Hco-L-AChR1 subtype in Haemonchus contortus, which is composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits. selleckchem.com This selective activation leads to prolonged and continuous stimulation of the nAChRs, resulting in sustained muscle depolarization and spastic paralysis of the worm. patsnap.com This ultimately leads to the parasite being dislodged from the intestinal wall and expelled. patsnap.compatsnap.com

Methodologies to study these effects include force transduction observations on adult worms and larval assays such as the larval migration assay (LMA). nih.gov These techniques allow researchers to quantify the effects of different nicotinic agonists and compare the sensitivities of various parasite isolates. nih.gov Furthermore, studies have investigated the mutagenicity of products formed when bephenium hydroxynaphthoate reacts with nitrite, finding no mutagenic products under the tested conditions. nih.gov

Development and Application of Cellular and Subcellular Assays for Mechanism Elucidation

The elucidation of bephenium hydroxynaphthoate's mechanism of action has been advanced through various cellular and subcellular assays designed to pinpoint its molecular target and physiological effects on parasites. As an anthelmintic agent, its primary activity is centered on disrupting the neuromuscular function of parasitic worms. patsnap.com

Initial investigations identified bephenium as a neuromuscular blocking agent. patsnap.com Subsequent, more detailed studies using cellular assays have revealed that it functions as a potent and selective activator of B-type nicotinic acetylcholine receptors (nAChRs) in parasites. medchemexpress.comselleckchem.com Specifically, research has demonstrated that bephenium selectively activates a subtype of nAChR found in hookworms, which is comprised of several distinct protein subunits. selleckchem.com

The application of these assays involves isolating parasite muscle cells or expressing the parasite's nAChR subunits in model cells (like Xenopus oocytes) and then measuring the cellular response to the application of bephenium. The key findings from these assays are:

Receptor Agonism : Bephenium acts as an agonist at the parasite's nAChR, mimicking the effect of the natural neurotransmitter, acetylcholine. patsnap.com

Sustained Depolarization : Unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, bephenium is not degraded. patsnap.com This leads to a prolonged activation of the nAChR, causing sustained depolarization of the parasite's muscle cells. patsnap.com

Spastic Paralysis : The persistent state of muscle contraction results in spastic paralysis, rendering the parasite unable to maintain its position within the host's intestine. patsnap.compatsnap.com

Selective Toxicity : A crucial finding from comparative cellular assays is the drug's selective toxicity. Mammalian nAChRs have different subunit compositions and are significantly less sensitive to bephenium, which explains its targeted effect on the parasite with minimal impact on the host. patsnap.com

Subcellular assays have also suggested a secondary mechanism that may contribute to the drug's efficacy. These studies indicate that by disrupting the normal function of nAChRs, bephenium may interfere with the parasite's ability to maintain cellular homeostasis and impair energy metabolism, specifically the production of ATP. patsnap.com This metabolic disruption further weakens the parasite, contributing to its eventual expulsion. patsnap.com

Table 1: Subunit Composition of the Bephenium-Sensitive Nicotinic Acetylcholine Receptor (nAChR) in Haemonchus contortus

SubunitFunction
Hco-UNC-38Alpha subunit, part of the acetylcholine binding site.
Hco-UNC-63Alpha subunit, contributes to the ligand-binding domain.
Hco-UNC-29.1Non-alpha subunit, essential for receptor assembly and function.
Hco-ACR-8Non-alpha subunit, modulates receptor properties.

Methodologies for Drug Release and Dissolution Studies in Experimental Settings

Drug release and dissolution studies are critical for evaluating the performance of a solid dosage form, as they measure the rate and extent to which the active compound becomes available for absorption. For a compound like bephenium hydroxynaphthoate, which is formulated as a salt to improve its properties but remains poorly soluble in aqueous solutions, these studies are particularly important. selleckchem.comwikipedia.org

Standardized methodologies, often outlined in pharmacopeias like the United States Pharmacopeia (USP), are employed to ensure consistency and quality. usp.org Dissolution is the process where a solid substance enters a solution, and for pharmaceuticals, it is a key indicator of bioavailability. usp.org

Commonly used apparatus for these studies include:

USP Apparatus 1 (Basket Method) : The dosage form is placed in a mesh basket that rotates in the dissolution medium.

USP Apparatus 2 (Paddle Method) : A paddle stirs the dissolution medium, creating hydrodynamic conditions over the dosage form at the bottom of the vessel. usp.org

USP Apparatus 3 (Reciprocating Cylinder) : Involves moving the dosage form between rows of tubes containing different media.

USP Apparatus 4 (Flow-Through Cell) : The dissolution medium is pumped through a cell containing the sample. usp.org

In experimental settings, especially during early-phase development, miniaturized versions of these apparatus may be used to conserve the amount of active compound. europa.eu For nanoparticulate formulations, specialized techniques like dialysis or sample and separate methods are employed to distinguish the dissolved drug from the nanoparticles. nih.gov

The choice of dissolution medium is critical and is designed to simulate the physiological conditions of the gastrointestinal tract. This can involve using different pH buffers (e.g., pH 1.2 to simulate the stomach, pH 6.8 for the small intestine) and adding enzymes like pepsin or pancreatin (B1164899) to mimic digestive processes. rbbbd.com Given bephenium hydroxynaphthoate's application against intestinal parasites, dissolution testing in biorelevant media that simulate fed and fasted states of the intestine would be essential for predicting its in vivo performance.

Table 2: Common Solvent Systems for In Vitro and In Vivo Experimental Studies of Poorly Soluble Compounds

Solvent/ExcipientRole in FormulationTypical Use
Dimethyl sulfoxide (DMSO)Organic solvent used to create a concentrated stock solution.In vitro assays, initial solubilization. medchemexpress.comselleckchem.com
Polyethylene glycol 300 (PEG300)Co-solvent to improve solubility in aqueous solutions.In vivo animal studies. medchemexpress.com
Tween-80 (Polysorbate 80)Surfactant/emulsifier to prevent precipitation and improve wetting.In vivo formulations. medchemexpress.com
SalineAqueous vehicle for final dilution to achieve isotonicity.In vivo administration. medchemexpress.com

Design and Application of In Vivo Experimental Animal Models for Efficacy and Pharmacodynamics

In vivo experimental animal models are indispensable for evaluating the efficacy and pharmacodynamic properties of anthelmintic drugs like bephenium hydroxynaphthoate. These models allow researchers to study the drug's effects within a complex biological system, providing crucial data that in vitro assays cannot. nih.gov The primary goal is to establish a quantitative relationship between drug exposure (pharmacokinetics) and the therapeutic effect (pharmacodynamics). nih.gov

For anthelmintic research, animal models are typically selected based on their ability to host the target parasite or a closely related species. Bephenium hydroxynaphthoate was historically used against human hookworms (Ancylostoma duodenale and Necator americanus) and roundworms (Ascaris lumbricoides). patsnap.com Modern preclinical studies utilize well-established laboratory models.

Key animal models in anthelmintic drug discovery include:

Hamster Model for Hookworm : The golden hamster (Mesocricetus auratus) infected with the zoonotic hookworm Ancylostoma ceylanicum serves as a robust model for human hookworm disease. biorxiv.org

Mouse Model for Whipworm : Mice infected with Trichuris muris are the standard model for studying human whipworm (Trichuris trichiura) infections. biorxiv.org

Gerbil Model for Tapeworm : Gerbils (Meriones unguiculatus) are used for studying tapeworm infections.

The design of these in vivo studies involves infecting the animals with a specific number of parasite larvae. After the infection is established, the animals are treated with the test compound. Efficacy is primarily determined by the reduction in the number of adult worms in the intestine at necropsy compared to an untreated control group. Pharmacodynamic assessments would measure the time course of parasite expulsion and correlate it with the concentration of bephenium hydroxynaphthoate in the host's system. Such PK/PD modeling helps in predicting effective treatment regimens. nih.gov

Table 3: Representative Animal Models in Anthelmintic Research

Animal ModelParasite SpeciesHuman Disease ModeledPrimary Efficacy Endpoint
Hamster (Mesocricetus auratus)Ancylostoma ceylanicumHookworm diseaseAdult worm burden reduction
Mouse (Mus musculus)Trichuris murisWhipworm infection (Trichuriasis)Adult worm burden reduction
Mouse (Mus musculus)Heligmosomoides polygyrusGastrointestinal nematode infectionsAdult worm burden reduction/Fecal egg count reduction
Gerbil (Meriones unguiculatus)Hymenolepis diminutaCestode (tapeworm) infectionsStrobila weight/length reduction

Advanced Screening Methodologies in Anthelmintic Research

The discovery of new anthelmintics has been revolutionized by advanced screening methodologies that allow for the rapid testing of vast numbers of chemical compounds. These strategies are broadly categorized into target-based and phenotypic approaches.

High-throughput screening (HTS) employs automated technology to test thousands of compounds for their ability to interact with a specific molecular target. nih.gov In the context of anthelmintic research, this could be a parasite-specific enzyme or receptor. For a compound like bephenium hydroxynaphthoate, whose target (the nAChR) is known, HTS can be used to identify new compounds that bind to the same receptor or to validate the target's importance. selleckchem.compatsnap.com

The HTS process involves screening large and diverse compound libraries. biorxiv.orgnih.gov These libraries often contain a wide array of chemical scaffolds, increasing the probability of finding a novel active compound. Bephenium hydroxynaphthoate itself is often included in libraries of approved or repurposed drugs, which can be screened to find new uses for existing medicines. medchemexpress.comtmu.edu.cn

The screening pipeline typically begins with a primary screen of tens of thousands of compounds at a single concentration. biorxiv.org Hits from this screen are then subjected to secondary assays to confirm their activity and determine their potency. For target validation, genetic techniques (e.g., RNA interference) can be used in model organisms like Caenorhabditis elegans to demonstrate that inhibiting the target gene produces a similar effect to the compound. biorxiv.org

Table 4: Types of Compound Libraries Used in Anthelmintic HTS

Library TypeDescriptionExample Application
Diversity-Oriented LibrariesContain a wide range of structurally diverse small molecules.Discovery of novel chemical scaffolds. nih.gov
FDA-Approved/Repurposing LibrariesConsist of drugs that have already passed safety testing for human use.Fast-tracking development by finding new anthelmintic uses for existing drugs. medchemexpress.combiorxiv.org
Natural Product LibrariesCollections of compounds derived from natural sources like plants, fungi, and bacteria.Identifying bioactive compounds with evolutionary precedence. biorxiv.org
Target-Focused LibrariesContain compounds designed to interact with specific protein families (e.g., kinases, GPCRs).Screening for inhibitors of known essential parasite proteins. nih.govtmu.edu.cn

Phenotypic screening represents a complementary and often more direct approach to drug discovery. nih.gov Instead of testing compounds against an isolated molecular target, this strategy assesses their effect on the whole parasite. mdpi.com The primary measurement is a change in the parasite's phenotype, such as death, paralysis, or inhibition of development. This approach is particularly powerful when the best molecular targets are not yet known. mdpi.com

A typical phenotypic screening pipeline for anthelmintics starts with a large-scale primary screen, often using a model organism like the free-living nematode C. elegans or the larval stages of a parasitic nematode due to their small size and ease of handling in multi-well plates. biorxiv.orgmdpi.com Automated imaging systems and software are used to quantify parasite motility or development.

Compounds that show activity (e.g., >70% motility inhibition) are considered "hits". mdpi.com These hits then advance to secondary and tertiary screens against more relevant, but lower-throughput, models, such as adult stages of evolutionarily distinct parasites like the hookworm A. ceylanicum and the whipworm T. muris. biorxiv.org This tiered approach helps identify compounds with broad-spectrum activity. A compound like bephenium hydroxynaphthoate, which causes rapid paralysis, would be readily identified in a motility-based phenotypic screen. patsnap.com

Table 5: A Tiered Phenotypic Screening Pipeline for Anthelmintics

Screening StageModel SystemAssay TypePurpose
Primary ScreenC. elegans or A. ceylanicum larvaeHigh-throughput motility assayInitial identification of active compounds from a large library. biorxiv.org
Secondary ScreenAdult A. ceylanicum (hookworm)Ex vivo motility assayConfirmation of activity against a key human parasite. biorxiv.org
Tertiary ScreenAdult T. muris (whipworm)Ex vivo motility assayAssessing the spectrum of activity against an evolutionarily distant parasite. biorxiv.org
Counter-ScreenMammalian cell lines (e.g., HepG2)Cytotoxicity assayEvaluating selectivity and potential toxicity to the host. nih.gov

Future Directions and Emerging Research Avenues for Bephenium Hydroxynaphthoate

Re-evaluation of Bephenium (B1220002) Hydroxynaphthoate (B12740854) in Contemporary Anthelmintic Research

The contemporary challenge in parasitology is the widespread emergence of anthelmintic resistance. This has necessitated a re-evaluation of the existing and historical pharmacopeia. Bephenium hydroxynaphthoate presents a compelling case for reinvestigation due to its distinct mechanism of action. It is known to be a selective agonist of the B-subtype of nematode nAChRs, distinguishing it from other cholinergic agonists like levamisole (B84282) and pyrantel (B1679900), which preferentially target the L-subtype. researchgate.netasm.org

This selectivity is a critical area for modern research. Studies on the parasitic nematode Haemonchus contortus have demonstrated that bephenium selectively activates a specific levamisole-sensitive nAChR subtype (Hco-L-AChR1), while having no effect on another subtype (Hco-L-AChR2) that is more sensitive to pyrantel. nih.gov This suggests that bephenium's target site may differ sufficiently from other common anthelmintics, potentially offering an alternative against worms that have developed resistance to them.

A key finding that supports this avenue of research comes from studies on Ancylostoma caninum isolates with varying susceptibility to pyrantel. Research has indicated an inverse relationship between sensitivities to pyrantel and bephenium in larval assays. asm.org A pyrantel-resistant isolate was found to be approximately twofold more susceptible to bephenium than a low-level pyrantel-resistant isolate. asm.org This suggests that the genetic changes conferring resistance to L-subtype nAChR agonists like pyrantel might incidentally increase the worm's susceptibility to a B-subtype agonist like bephenium. This phenomenon, known as negative cross-resistance or "mutual hypersusceptibility," is a highly desirable trait in managing resistance and warrants rigorous investigation. nih.gov

Future research should focus on screening bephenium against a wide panel of contemporary, multidrug-resistant helminth isolates in veterinary and human medicine. Such studies would clarify its potential role in rotation or combination therapies designed to slow the development of resistance.

Table 1: Comparative Efficacy of Bephenium Hydroxynaphthoate Against Hookworm in Historical Studies

Study ReferenceComparison DrugEfficacy Finding
Goodwin et al. (1958)TetrachlorethyleneEgg count reduction of 86-89% with bephenium was comparable to a standard dose of tetrachlorethylene. cabidigitallibrary.org
Choy & Kim (1972)FurfurolThe effect of a single dose of bephenium was similar to that of a single dose of furfurol against hookworm. parahostdis.org

Exploration of Novel Applications Beyond Traditional Parasitology Research

The paradigm of drug repurposing—finding new uses for existing drugs—is a cornerstone of modern pharmaceutical research, significantly reducing the time and cost of drug development. researchgate.net Bephenium hydroxynaphthoate, as a compound with an established history, is a candidate for such exploration. Its inclusion in various curated compound libraries, such as drug repurposing and anti-infection libraries, makes it accessible for high-throughput screening against a multitude of biological targets. medchemexpress.com

While specific research into non-parasitic applications of bephenium is not yet widely published, its mechanism of action provides a rational starting point. As a cholinergic agent, it targets nAChRs, which are members of the ligand-gated ion channel superfamily. nih.gov These receptors are not exclusive to nematodes and have homologues in various organisms, including vertebrates, albeit with structural and pharmacological differences. High-throughput screening campaigns could empirically test bephenium against cell lines or molecular targets relevant to other diseases. For instance, screens have been designed to find compounds that affect DNA repair mechanisms in cancer cells or modulate signaling pathways implicated in neurodegeneration. patsnap.com The inclusion of bephenium in these large-scale screens could uncover unexpected activities, opening entirely new research avenues.

Future work in this area would involve systematic screening of bephenium hydroxynaphthoate in diverse phenotypic and target-based assays. Identifying any "hits" from these screens would be the first step toward validating a potential new therapeutic application, followed by medicinal chemistry efforts to optimize the compound for the new target, potentially separating its novel activity from its anthelmintic effects.

Integration with Modern Drug Discovery and Development Paradigms

Modern drug discovery has evolved from simple in vivo screening to a multifaceted discipline incorporating automation, high-content imaging, and sophisticated biological models. nih.govresearchgate.net Bephenium hydroxynaphthoate can be integrated into these paradigms to better understand its activity and potential.

High-throughput screening (HTS) using whole-organism models like the free-living nematode Caenorhabditis elegans is a powerful tool. beilstein-journals.org C. elegans possesses a well-characterized genome and nAChR subtypes similar to those in parasitic nematodes, making it an excellent initial model to study bephenium's effects on motility, development, and genetics. Automated imaging and machine learning algorithms can analyze subtle phenotypic changes induced by the compound, providing a wealth of data on its biological impact. researchgate.net

Furthermore, in vitro culture systems for parasitic stages, such as the juvenile worms (schistosomula) of Schistosoma mansoni, are becoming more advanced, allowing for direct screening against the target pathogens without an animal host. plos.orgmdpi.com Applying these assays to bephenium could refine our understanding of its spectrum of activity against different helminth species and life stages. Such platforms enable the screening of thousands of compounds, and re-testing older drugs like bephenium within these systems could yield more precise data than was possible with mid-20th-century techniques. beilstein-journals.orgplos.org

Computational and Structural Biology Approaches to Target Interaction Analysis

Understanding precisely how a drug interacts with its molecular target is fundamental to modern pharmacology. While it is known that bephenium targets nematode nAChRs, the specific structural details of this interaction remain poorly characterized compared to newer drugs. nih.gov Computational and structural biology offer powerful tools to elucidate this relationship at an atomic level.

The first step would be to develop high-quality homology models of the bephenium-sensitive (B-subtype) nAChRs from key parasitic species. Although crystal structures may be challenging to obtain, advances in cryo-electron microscopy (cryo-EM) could potentially resolve the structure of these ion channels. With a structural model in hand, molecular docking simulations can be performed to predict the binding pose of bephenium within the receptor's binding pocket. nih.govnih.govresearchgate.net These simulations can identify the key amino acid residues involved in the interaction, such as those forming hydrogen bonds or van der Waals contacts. ajchem-a.commdpi.com

This information would be invaluable for several reasons:

Understanding Selectivity: It could explain why bephenium is selective for the B-subtype over other nAChR subtypes.

Rational Drug Design: Knowledge of the binding site could guide the design of new, more potent, or more selective analogues of bephenium.

Investigating Resistance: If resistance to bephenium were to emerge, structural analysis could help determine if it is caused by mutations within the target binding site.

This in silico approach, combining homology modeling, molecular docking, and molecular dynamics simulations, provides a pathway to deeply understand the pharmacodynamics of bephenium hydroxynaphthoate without the immediate need for extensive and costly laboratory experiments.

Synergistic Interactions with Other Antiparasitic Agents in Research Models

Combination therapy is a standard strategy in medicine to enhance efficacy, reduce the dose of individual agents, and delay the onset of drug resistance. msdvetmanual.com The potential for bephenium hydroxynaphthoate to act synergistically with other anthelmintics is a promising and underexplored area of research. An early study noted that concurrent administration with piperazine (B1678402) did not antagonize bephenium's activity, but this falls short of demonstrating synergy. cabidigitallibrary.org

A more modern approach would be to screen bephenium in combination with a library of other approved anthelmintics and novel compounds. The rationale is to pair drugs with different mechanisms of action. Since bephenium targets nAChRs, combining it with a drug that affects a different physiological pathway—such as microtubule synthesis (e.g., benzimidazoles) or chloride channels (e.g., ivermectin)—could produce a synergistic effect. msdvetmanual.com

Research on other nAChR agonists provides a powerful template for this approach. Studies using C. elegans have shown strong synergistic activity and mutual hypersusceptibility between L-subtype nAChR agonists (like levamisole) and pore-forming Cry proteins. nih.govresearchgate.net This combination is particularly potent and is predicted to be more resilient to the development of resistance. nih.gov A similar research program could be initiated for bephenium, seeking a partner compound that creates a powerful synergistic pairing. Such a combination could potentially revive the utility of bephenium, transforming it into a component of a next-generation anthelmintic therapy.

Q & A

Q. What is the molecular mechanism of action of Bephenium hydroxynaphthoate against parasitic infections?

Bephenium hydroxynaphthoate acts as a B-type acetylcholine receptor (AChR) activator, selectively targeting the Hco-L-AChR1 subtype composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits. This activation disrupts neuromuscular signaling in helminths, leading to paralysis and expulsion . To validate this mechanism, researchers can use electrophysiological assays (e.g., patch-clamp) on recombinant receptors or in vitro parasite models to measure ion flux changes.

Q. What experimental protocols are recommended for assessing Bephenium hydroxynaphthoate's efficacy against hookworm infections?

Historical clinical trials administered 5 g of Bephenium hydroxynaphthoate (in divided doses over 3 days) for hookworm, achieving 55% worm expulsion after a single dose and 81% with three doses. Modern studies should combine fecal egg count reduction (FECR) with PCR-based quantification of parasite DNA to improve accuracy. Dosing regimens should be adjusted based on parasite load and host factors .

Q. How should researchers evaluate the acute toxicity profile of Bephenium hydroxynaphthoate in preclinical models?

The oral LD50 in mice is 7,880 mg/kg, indicating low acute toxicity. Standard OECD 423 or 425 guidelines can be applied, with endpoints including mortality, clinical signs (e.g., respiratory depression, gastrointestinal damage), and histopathology. Note that quaternary ammonium compounds (QACs) like Bephenium may induce delayed toxicity due to protein denaturation and histamine release .

Advanced Research Questions

Q. How can conflicting data on Bephenium hydroxynaphthoate's efficacy across helminth species be resolved?

Divergent efficacy (e.g., 82% Ascaris clearance vs. 22–56% hookworm cure rates) may stem from species-specific receptor subunit expression or drug metabolism. Researchers should perform comparative transcriptomics on target receptors (e.g., Hco-L-AChR1 homologs) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue drug levels with efficacy .

Q. What methodologies are suitable for investigating resistance mechanisms to Bephenium hydroxynaphthoate in parasites?

Resistance can arise via mutations in AChR subunits or enhanced detoxification pathways. CRISPR/Cas9 editing of candidate genes in C. elegans or Ancylostoma models, coupled with RNA-seq to identify upregulated efflux pumps (e.g., P-glycoproteins), is recommended. Cross-resistance studies with other QACs (e.g., levamisole) can clarify shared pathways .

Q. How does Bephenium hydroxynaphthoate interact with host immune responses during parasitic clearance?

The drug may modulate host immunity by altering cytokine profiles or eosinophil activity. Use flow cytometry to track immune cell populations in infected murine models post-treatment. Co-administration with immunosuppressants (e.g., dexamethasone) can isolate direct anthelmintic effects from immune-mediated expulsion .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in Bephenium hydroxynaphthoate studies?

  • Storage: Store in sealed containers at room temperature, protected from moisture and oxidizers. Degradation can be monitored via HPLC .
  • Dosing: Use double-blinded protocols with placebo controls. Adjust doses based on parasite burden (e.g., low vs. high egg counts) .
  • Data Reporting: Follow CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Include raw data on worm counts and adverse events .

Q. How can researchers address the ecological toxicity of Bephenium hydroxynaphthoate in non-target organisms?

QACs are toxic to aquatic life due to membrane disruption. Conduct OECD 202 (Daphnia magna) or 203 (fish acute toxicity) tests. Mitigation strategies include wastewater treatment with activated carbon or ozonation to reduce environmental persistence .

Data Contradiction Analysis

Q. Why do some studies report rapid Ascaris expulsion (<30 minutes) while others show delayed efficacy (>24 hours)?

Variability may arise from differences in parasite developmental stages (e.g., larvae vs. adults), host gastrointestinal pH affecting drug solubility, or formulation differences (e.g., granules vs. solutions). Standardize parasite staging and use in vitro motility assays to quantify time-dependent effects .

Q. How should conflicting toxicological data between in vitro and in vivo models be reconciled?

In vitro models (e.g., cell lines) may overpredict toxicity due to lack of metabolic detoxification. Validate findings using ex vivo organoids or in vivo toxicokinetic studies. Adjust for interspecies differences using allometric scaling .

Tables

Table 1: Key Pharmacological Parameters of Bephenium Hydroxynaphthoate

ParameterValueReference
LD50 (oral, mice)7,880 mg/kg
Receptor TargetHco-L-AChR1
Clinical Cure Rate (Hookworm)55–81% (3-day regimen)

Table 2: Recommended Assays for Mechanistic Studies

Assay TypeApplicationProtocol Reference
ElectrophysiologyReceptor activation kinetics
RNA-seqResistance gene identification
OECD 423Acute toxicity screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.